(4-Fluoro-3-phenoxyphenyl)methanol
Overview
Description
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
The compound (4-Fluoro-3-phenoxyphenyl)methanol, through related chemical structures, has been investigated for its potential in the development of proton exchange membranes (PEMs) for fuel cell applications. Research led by Kim, Robertson, and Guiver in 2008 focused on comb-shaped poly(arylene ether sulfone)s, incorporating a new sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. These polymers demonstrated high proton conductivity, making them promising materials for PEMs in fuel cells (Kim, Robertson, & Guiver, 2008).
Fluorescent Chemosensors
The development of fluorescent chemosensors for the detection of metal ions represents another research avenue. A study by Manna, Chowdhury, and Patra in 2020 introduced a phenyl thiadiazole-based Schiff base receptor, displaying excellent selectivity and sensitivity towards Al3+ ions. This receptor could be utilized for the detection of aluminum ions in various environmental and biological contexts (Manna, Chowdhury, & Patra, 2020).
Environmental Remediation
Research has also explored the potential for environmental remediation, such as the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions. A study by Bisaillon et al. in 1993 examined an anaerobic consortium capable of transforming phenol into benzoate, highlighting the potential for bioremediation of phenolic pollutants (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Photoluminescent Materials
The enzymatic oxidative polymerization of related phenolic compounds has been investigated for the creation of novel photoluminescent materials. López and colleagues in 2014 successfully polymerized 4-fluoroguaiacol using laccase, resulting in materials with potential applications in optoelectronics and sensors due to their fluorescence properties (López, Alonso-Omlin, Hernández-Alcántara, Bárzana, & Gimeno, 2014).
Catalytic Chemical Synthesis
On the chemical synthesis front, the use of (4-Fluoro-3-phenoxyphenyl)methanol-related compounds in catalytic processes has been demonstrated. Sun, Sun, and Rao in 2014 described a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, showcasing the role of such compounds in facilitating complex chemical transformations (Sun, Sun, & Rao, 2014).
Safety And Hazards
properties
IUPAC Name |
(4-fluoro-3-phenoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDRIJUGWOQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512099 | |
Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-phenoxyphenyl)methanol | |
CAS RN |
68359-53-5 | |
Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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